molecular formula C30H35N7 B14962203 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962203
M. Wt: 493.6 g/mol
InChI Key: YYBKGDTYUVZGTC-FDAWAROLSA-N
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Description

6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a triazine core with hydrazine and dimethylphenyl substituents, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazine and dimethylphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties. Its tert-butylphenyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H35N7

Molecular Weight

493.6 g/mol

IUPAC Name

2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C30H35N7/c1-19-12-20(2)15-25(14-19)32-27-34-28(33-26-16-21(3)13-22(4)17-26)36-29(35-27)37-31-18-23-8-10-24(11-9-23)30(5,6)7/h8-18H,1-7H3,(H3,32,33,34,35,36,37)/b31-18+

InChI Key

YYBKGDTYUVZGTC-FDAWAROLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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